Actinac - 76270-08-1

Actinac

Catalog Number: EVT-1550940
CAS Number: 76270-08-1
Molecular Formula: C50H69Cl2N7O17S
Molecular Weight: 1143.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of actinophyllic acid has been achieved through a total synthesis approach that involves several key steps. A notable method involves the use of N-stabilized carbocations reacting with π-nucleophiles, leading to the formation of its tetracyclic core in a single operation. This synthetic route is efficient, comprising only ten steps from readily available starting materials, and allows for the isolation of multiple intermediates. One significant aspect of this synthesis is the generation of substructures that are otherwise inaccessible through traditional methods .

Key Steps in Synthesis

  • Starting Materials: Utilization of known compounds as precursors.
  • Reaction Cascade: A cascade reaction sequence that generates the core structure.
  • Isolation: Isolation of nine intermediates during the synthesis process.
Molecular Structure Analysis

Structure and Data

Actinophyllic acid features a complex molecular structure with five contiguous stereocenters. Its molecular formula is C₁₉H₂₃N₃O₄, and its molecular weight is approximately 357.41 g/mol. The specific arrangement of atoms within the molecule contributes to its biological activity and potential therapeutic effects.

Structural Characteristics

  • Indole Framework: Central to its structure, contributing to its biological properties.
  • Stereochemistry: The configuration around the stereocenters plays a crucial role in its activity.
Chemical Reactions Analysis

Reactions and Technical Details

Actinac undergoes various chemical reactions that can modify its structure and enhance its biological activity. Notably, derivatives of actinophyllic acid have been synthesized to explore their anticancer potential. These derivatives can interact with cellular pathways, leading to apoptosis in cancer cells.

Types of Reactions

  • Functionalization: Introduction of various functional groups to enhance activity.
  • Derivatization: Creating analogs that may exhibit improved efficacy against specific cancer types.
Mechanism of Action

Process and Data

The mechanism by which actinac exerts its biological effects involves interaction with cellular targets that regulate cell growth and apoptosis. Research indicates that actinophyllic acid can induce cell death in a variety of cancer cell lines by triggering apoptotic pathways. This action may be mediated through the modulation of signaling pathways involved in cell survival and proliferation .

Key Mechanistic Insights

  • Apoptosis Induction: Actinac activates pathways leading to programmed cell death.
  • Target Interaction: Potential interactions with specific proteins involved in cancer progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and chloroform.

Chemical Properties

  • Stability: Under normal conditions, actinophyllic acid is stable but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of indole alkaloids, allowing for various chemical modifications.
Applications

Scientific Uses

Actinac has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its anticancer properties make it a candidate for further development into therapeutic agents for cancer treatment. Additionally, its unique structural features provide opportunities for synthesizing novel compounds that could lead to breakthroughs in drug development.

Areas of Application

  • Anticancer Research: Development of new cancer therapies based on actinophyllic acid derivatives.
  • Natural Product Chemistry: Exploration of other bioactive compounds derived from similar natural sources.
Introduction to Actinac in Dermatological Research

Definition and Pharmacological Classification of Actinac

Actinac is not a single molecular entity but rather a fixed-dose combination product historically formulated for topical acne treatment. Pharmacologically, it belongs to the category of anti-acne preparations with anti-inflammatory and antimicrobial components. While specific formulations have varied, clinical trial data identify Actinac typically as a lotion or topical solution containing hydrocortisone acetate (1%) or chloramphenicol (4%) alongside other active ingredients [2] [4]. The combination leverages complementary mechanisms: hydrocortisone acetate provides anti-inflammatory and immunosuppressive activity through glucocorticoid receptor agonism, reducing erythema and inflammation associated with inflammatory acne lesions. When containing chloramphenicol, Actinac delivers broad-spectrum antibacterial activity targeting Propionibacterium acnes (now classified as Cutibacterium acnes), a key pathogen in acne pathogenesis [4] [6]. This multi-targeted approach positions Actinac within the pharmacological subclass of combination anti-acne preparations, distinct from monotherapy agents like retinoids or benzoyl peroxide alone.

Historical Context and Development of Actinac Formulations

The development of Actinac formulations emerged during a period of significant advancement in topical acne therapeutics during the late 1970s and early 1980s. This era witnessed growing recognition of acne's multifactorial pathogenesis, prompting research into combination products addressing multiple pathogenic pathways simultaneously. Early Actinac formulations represented pioneering attempts to enhance efficacy through synergistic ingredient combinations, moving beyond single-agent approaches prevalent at the time [2].

Historical clinical trials provide insight into the formulation evolution. A double-blind, randomized trial conducted in 1980 compared two similar lotion formulations – one containing hydrocortisone acetate (marketed as 'Actinac') and another without the steroid component. This study involved 44 acne patients and demonstrated that while both formulations reduced lesion counts significantly, the Actinac formulation (with hydrocortisone) showed a superior reduction in inflammatory lesions after one month of treatment, though this difference did not reach statistical significance at the three-month endpoint. The hydrocortisone-containing formulation reduced lesion counts from 82 to 11, while the formulation without hydrocortisone reduced counts from 81 to 8 over three months [2].

Table 1: Historical Clinical Formulations of Actinac Evaluated in Clinical Studies

Active CompositionStudy DesignPatient PopulationKey Efficacy FindingsReference
Hydrocortisone acetate (1%) in combination lotionDouble-blind, randomized (N=44)Acne vulgarisBetter initial response (1 month); mean lesion reduction: 82 to 11 (3 months) [2]
Chloramphenicol (4%) in combination lotionDouble-blind, randomized (N=37)Acne vulgarisStatistically superior lesion reduction at 1 month; mean reduction: 28.8 to 9.3 (3 months) [4]
Base formulation without chloramphenicolSame as aboveSame as aboveSignificant reduction but inferior to chloramphenicol-containing at 1 month; 39.5 to 14.3 [4]

A subsequent 1980 trial evaluated a different Actinac variant containing 4% chloramphenicol against an identical base formulation without the antibiotic. This study demonstrated a statistically significant advantage for the chloramphenicol-containing Actinac formulation in reducing acne lesion counts at the one-month assessment point. After three months, the chloramphenicol-containing formulation reduced lesion counts from 28.8 to 9.3, compared to a reduction from 39.5 to 14.3 in the group using the formulation without the antibiotic [4]. These trials reflect the iterative development process focused on optimizing ingredient combinations to enhance therapeutic outcomes. The evolution of these formulations occurred alongside, but distinct from, parallel research into other acne treatments like benzoyl peroxide, which emerged as a potent monotherapy with antibacterial and keratolytic effects [6] [8].

Role of Actinac in Topical Acne Therapies: A Comparative Overview

Within the spectrum of topical acne therapies, Actinac historically occupied a specific niche targeting inflammatory acne lesions through its dual anti-inflammatory and antimicrobial approach. Its mechanism of action contrasts with and potentially complements other major anti-acne drug classes. Unlike topical retinoids (e.g., tretinoin, adapalene) that primarily normalize keratinization and reduce microcomedone formation [6] [8], Actinac formulations addressed the inflammatory component of established papules and pustules. The inclusion of hydrocortisone likely mitigated the inflammation-driven erythema and discomfort, while chloramphenicol directly targeted bacterial proliferation.

When compared to benzoyl peroxide (BPO), a cornerstone topical anti-acne agent, Actinac's antibacterial component (chloramphenicol) offered a different antimicrobial mechanism. While BPO exerts bactericidal effects through oxygen free radicals without inducing bacterial resistance [6], chloramphenicol inhibits bacterial protein synthesis—a mechanism associated with potential resistance development. However, the anti-inflammatory component of Actinac potentially offered an advantage for patients with highly inflammatory lesions who experienced irritation from BPO monotherapy.

Table 2: Comparative Mechanisms of Actinac Components vs. Other Topical Acne Agents

Therapeutic AgentPrimary Mechanism of ActionKey Target in Acne PathogenesisAdvantages in Clinical Context
Actinac (Hydrocortisone component)Glucocorticoid receptor agonism → Anti-inflammatory signalingInflammatory response to C. acnes and sebum componentsReduces visible erythema and subjective discomfort in inflammatory lesions
Actinac (Chloramphenicol component)Inhibition of bacterial protein synthesisCutibacterium acnes proliferationDirect antibiotic effect against established infection
Benzoyl PeroxideFree radical-mediated bactericide; Keratolytic effectC. acnes; Follicular hyperkeratosisNo resistance development; Comedolytic action
Topical Retinoids (e.g., Adapalene)Normalization of follicular keratinization; Anti-inflammatory effectsMicrocomedo formation; Inflammatory cascadeAddresses foundational pathology; Prevents new lesion formation
Azelaic AcidAntimicrobial; Anti-keratinizing; Anti-inflammatoryC. acnes; Abnormal keratinocyte differentiation; Post-inflammatory hyperpigmentationMultimodal action; Addresses hyperpigmentation

The positioning of Actinac relative to topical antibiotics alone (e.g., clindamycin, erythromycin) was nuanced. While monotherapy antibiotics face challenges with resistance development, their combination with anti-inflammatory agents in formulations like Actinac potentially enhanced efficacy against inflammatory lesions [6]. Modern dermatology has largely moved toward combining antibiotics with non-antibiotic agents like benzoyl peroxide or retinoids to enhance efficacy and reduce resistance, a principle that aligns with the combinatorial approach pioneered by products like Actinac [8]. Furthermore, while azelaic acid offers multimodal action (antibacterial, anti-inflammatory, and effects on keratinization) as a single agent [6] [8], Actinac represented an alternative combinatorial strategy using different active ingredients.

Contemporary acne management increasingly favors fixed-dose combinations such as adapalene/benzoyl peroxide or clindamycin/benzoyl peroxide [8], validating the fundamental concept behind historical formulations like Actinac—that targeting multiple pathogenic factors simultaneously yields superior outcomes. While specific Actinac formulations may have evolved or been superseded, their contribution to establishing the combination paradigm remains a significant aspect of dermatological therapeutics history.

Properties

CAS Number

76270-08-1

Product Name

Actinac

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;(2,5-dioxoimidazolidin-4-yl)urea;sulfane

Molecular Formula

C50H69Cl2N7O17S

Molecular Weight

1143.1 g/mol

InChI

InChI=1S/C23H32O6.C12H17NO3.C11H12Cl2N2O5.C4H6N4O3.H2S/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(10)6-1-2(9)8-4(11)7-1;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;4-6,10H,2-3,7-9H2,1H3;1-4,8-10,16-17H,5H2,(H,14,18);1H,(H3,5,6,10)(H2,7,8,9,11);1H2/t16-,17-,18-,20+,21-,22-,23-;;8-,9-;;/m0.1../s1

InChI Key

HTFOOLPJTKYWPG-BYFGGZDYSA-N

SMILES

CCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S

Synonyms

actinac
allantoin - chloramphenicol - hydrocortisone - nicoboxil - sulfur
allantoin, chloramphenicol, hydrocortisone, nicoboxil, sulfur drug combination

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S

Isomeric SMILES

CCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.